ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate
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Overview
Description
Ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate typically involves multiple steps. One common method starts with the preparation of the quinazoline core. This can be achieved by reacting 2-aminobenzoic acid with phenyl isothiocyanate, followed by thiation using phosphorus pentasulfide in boiling anhydrous pyridine . The resulting intermediate is then coupled with ethyl bromoacetate in the presence of potassium carbonate in dimethylformamide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazoline core to its corresponding dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
Ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it can inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazoline core and exhibit diverse biological activities.
Indole Derivatives: Indole derivatives also possess a heterocyclic structure and have been studied for their wide range of biological activities.
Uniqueness
Ethyl 2-{[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl}acetate is unique due to the presence of the cyclohexylamino group and the sulfanyl linkage, which confer distinct chemical and biological properties. These structural features differentiate it from other quinazoline derivatives and contribute to its potential as a versatile compound in scientific research.
Properties
IUPAC Name |
ethyl 2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-2-23-16(22)12-24-18-20-15-11-7-6-10-14(15)17(21-18)19-13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHWFDJHUPGJNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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